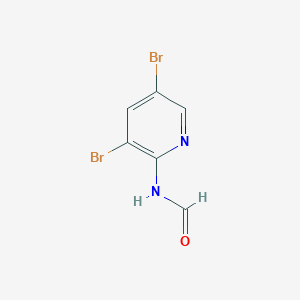

N-(3,5-dibromopyridin-2-yl)formamide

Description

BenchChem offers high-quality N-(3,5-dibromopyridin-2-yl)formamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-dibromopyridin-2-yl)formamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(3,5-dibromopyridin-2-yl)formamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2N2O/c7-4-1-5(8)6(9-2-4)10-3-11/h1-3H,(H,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSZRUKFNQFKWJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)NC=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Solubility Profile & Solvent Selection Guide: N-(3,5-dibromopyridin-2-yl)formamide

[1]

Executive Summary

N-(3,5-dibromopyridin-2-yl)formamide is a functionalized heterocyclic intermediate, primarily utilized in the synthesis of fused ring systems such as imidazo[1,2-a]pyridines and as a scaffold in kinase inhibitor discovery.[1] Its solubility profile is dominated by the competing effects of the lipophilic 3,5-dibromo substitution and the polar, hydrogen-bonding formamide moiety.[1]

This guide provides a predicted solubility map derived from structure-property relationships (SPR) and experimental data of its precursor, 2-amino-3,5-dibromopyridine.[1] It establishes protocols for solvent screening, critical for optimizing reaction yields and purification via recrystallization.

Key Physicochemical Identifiers

| Parameter | Description |

| Chemical Structure | Pyridine ring substituted at C2 (formamide), C3 (bromo), C5 (bromo).[1][2] |

| Parent Amine CAS | 35486-42-1 (2-Amino-3,5-dibromopyridine) |

| Molecular Weight | ~279.92 g/mol |

| Primary Solubility Class | Soluble in Polar Aprotic & Chlorinated solvents; Insoluble in Water & Aliphatic Hydrocarbons.[1] |

Structural Analysis & Solubility Mechanics[1]

Understanding the solubility of this compound requires analyzing the intramolecular and intermolecular forces at play.

The Lipophilic/Hydrophilic Balance[1]

-

3,5-Dibromo Substitution (Hydrophobic Driver): The two bromine atoms significantly increase the logP (partition coefficient) compared to the unsubstituted pyridine. They introduce substantial lipophilicity and increase the molecular volume, making the compound resistant to dissolution in water.

-

2-Formamide Group (H-Bonding Driver): The -NHCHO group acts as both a hydrogen bond donor (NH) and acceptor (C=O).[1] In the solid state, this facilitates intermolecular hydrogen bonding, potentially forming dimers or polymeric networks that raise the melting point and reduce solubility in non-polar solvents.

-

Intramolecular Bonding: A critical structural feature is the potential for an intramolecular hydrogen bond between the amide hydrogen and the pyridine nitrogen or the ortho-bromine.[1] This "locking" effect can reduce the polarity of the molecule, making it surprisingly soluble in moderately non-polar solvents like Dichloromethane (DCM).

Solubility Profile by Solvent Class[1]

The following data categorizes solvents based on their interaction efficiency with N-(3,5-dibromopyridin-2-yl)formamide at 25°C.

Table 1: Predicted Solubility Matrix

| Solvent Class | Specific Solvent | Solubility Rating | Process Application |

| Polar Aprotic | DMSO | High (>100 mg/mL) | Ideal reaction medium; NMR solvent.[1] |

| DMF / DMAc | High (>100 mg/mL) | Primary reaction solvent; difficult to remove.[1] | |

| Chlorinated | Dichloromethane (DCM) | Moderate-High | Extraction solvent; chromatography mobile phase.[1] |

| Chloroform | Moderate-High | Alternative extraction solvent.[1] | |

| Polar Protic | Methanol | Moderate | Good for dissolving crude; risk of solvolysis at high T. |

| Ethanol | Low (Cold) / High (Hot) | Ideal Recrystallization Solvent. | |

| Ethers | THF | Moderate | Reaction co-solvent. |

| Diethyl Ether | Low | Wash solvent to remove non-polar impurities.[1] | |

| Esters | Ethyl Acetate | Moderate | General extraction; often used in Hexane/EtOAc gradients.[1] |

| Hydrocarbons | Hexane / Heptane | Insoluble | Anti-solvent for precipitation.[1] |

| Aqueous | Water | Insoluble | Wash solvent to remove inorganic salts.[1] |

Critical Note: The presence of the formyl group makes this compound susceptible to hydrolysis in strong aqueous acids or bases. Avoid prolonged exposure to aqueous conditions at elevated temperatures.[1]

Experimental Protocols

To validate the specific solubility for a new batch or process scale-up, the following self-validating protocols must be employed.

Gravimetric Solubility Determination Workflow

This protocol determines the saturation limit (S) in mg/mL.

Figure 1: Step-by-step gravimetric workflow for determining saturation limits. Note the QC step to ensure the solvent has not degraded the formamide group.[1]

Recrystallization Solvent Screening

The most common purification method for this intermediate is recrystallization to remove the unreacted amine or inorganic bromides.

Recommended System: Ethanol/Water or Ethyl Acetate/Heptane. [1]

-

Dissolution: Dissolve crude solid in minimal boiling Ethanol (approx. 78°C).

-

Clarification: If insoluble particles remain (likely inorganic salts), hot filter.

-

Nucleation: Allow to cool slowly to room temperature.

-

Anti-solvent (Optional): If no crystals form, add water dropwise until turbidity persists, then cool to 4°C.

-

Harvest: Filter and wash with cold Hexane (to remove non-polar impurities) or cold water (to remove trace salts).[1]

Process Application & Solvent Selection[1][2]

Reaction Solvent Selection

When using N-(3,5-dibromopyridin-2-yl)formamide in subsequent reactions (e.g., cyclization to imidazo[1,2-a]pyridine derivatives), solvent choice governs reaction kinetics.[1]

-

Vilsmeier-Haack Conditions: If synthesizing the formamide in situ using DMF/POCl3, the solvent is effectively DMF.[1]

-

Cyclization Reactions: Use Ethanol or n-Butanol .[1] These protic solvents often facilitate proton transfer steps required for ring closure.[1]

-

Coupling Reactions (Suzuki/Sonogashira): Use Dioxane/Water or Toluene .[1] The dibromo motif allows for regioselective palladium-catalyzed coupling.[1] The C5-Br is generally more reactive than the C3-Br due to steric hindrance at C3.[1]

Stability Considerations

The formamide bond is chemically distinct from a standard amide.[1]

-

Avoid: Strong acids (HCl/MeOH) or strong bases (NaOH/H2O) during workup, as these will deformylate the compound back to 2-amino-3,5-dibromopyridine.[1]

-

Preferred Workup: Quench reactions with saturated NH4Cl or NaHCO3 (mild buffer) and extract with Ethyl Acetate.[1]

Process Decision Matrix

Figure 2: Decision matrix for solvent selection based on the intended downstream application.[1]

References

-

Chemical Identity & Precursor Synthesis

-

General Solubility Principles of Pyridines

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell.[1] (Authoritative text on pyridine physical properties and reactivity).

-

-

Formamide Group Properties

-

Reaction Optimization

-

Li, X., et al. (2016). "Synthesis of 2-Amino-5-Bromo-3-Iodopyridine." International Journal of Simulation: Systems, Science and Technology. (Details the solubility separation of dibromo-pyridines).

-

Disclaimer: This guide is based on theoretical structure-property relationships and analogous compound data.[1] Always perform a small-scale safety screen before handling bulk quantities of halogenated heterocycles.

Strategic Utilization of Formamide Directing Groups in Pyridine C–H Functionalization

[1]

Executive Summary

The functionalization of the pyridine ring remains a formidable challenge in drug discovery due to its electron-deficient nature and the strong coordinating ability of the ring nitrogen, which often poisons transition metal catalysts. While pyridine N-oxides and bulky pivalamides (–NHPiv) have become industry standards for C2 and C3 functionalization respectively, the formamide group (–NHCHO) has emerged as a high-utility "minimalist" directing group (DG).

This guide focuses on the N-(pyridin-2-yl)formamide architecture. Unlike its bulkier counterparts, the formamide DG offers a unique balance of chelation capability , atom economy , and divergent post-functionalization (e.g., dehydration to isocyanides). This document outlines the mechanistic principles, experimental workflows, and decision frameworks for deploying formamide DGs to access difficult-to-reach C3-arylated and alkylated pyridines.

Mechanistic Underpinnings

The Chelation Mode

The formamide group directs C–H activation primarily through a bidentate coordination mode involving the pyridine nitrogen (

-

Neutral Coordination: The carbonyl oxygen coordinates to the metal (typically Pd or Ni), forming a weak 5-membered chelate that brings the metal into proximity with the C3–H bond.

-

Anionic Coordination: Upon deprotonation (via internal base or carbonate), the amidate nitrogen forms a rigid

-N,N chelate. This is often less sterically hindered than pivalamide analogs, allowing for faster oxidative addition but potentially lower regiocontrol if not carefully modulated.

The "Twisted" Conformation Hypothesis

For C3-selectivity, the amide bond must rotate out of planarity with the pyridine ring to direct the metal catalyst toward the C3 position rather than the N-lone pair.

-

Pivalamides: The bulky tert-butyl group forces this twist, preventing

poisoning. -

Formamides: Lacking steric bulk, formamides are more conformationally flexible. To achieve high C3-selectivity, mono-N-protected amino acid (MPAA) ligands are often required as co-catalysts to stabilize the transition state and enforce the necessary geometry.

Visualizing the Catalytic Cycle

The following diagram illustrates the Pd(II)/Pd(IV) catalytic cycle for C3-arylation directed by N-(pyridin-2-yl)formamide.

Figure 1: Pd(II)/Pd(IV) catalytic cycle for formamide-directed C3-arylation. The cycle relies on a Concerted Metalation-Deprotonation (CMD) pathway.[1]

Comparative Analysis: Formamide vs. Other DGs[3]

The choice of directing group dictates the synthetic outcome. The table below compares Formamide against the two most common alternatives.

| Feature | Formamide (–NHCHO) | Pivalamide (–NHPiv) | Pyridine N-Oxide |

| Primary Selectivity | C3 (Ortho to DG) | C3 (Ortho to DG) | C2 / C6 (Alpha to N) |

| Steric Footprint | Low (Minimal) | High (Bulky) | Low |

| Removal Condition | Mild Acid/Base or Dehydration | Strong Acid/Base (Difficult) | Reduction (Zn/NH4Cl) |

| Post-Functionalization | Isocyanide (via POCl3) | Amine (Hydrolysis) | Pyridine (Deoxygenation) |

| Atom Economy | High | Low | High |

| Catalyst Compatibility | Pd, Rh, Ru | Pd (Preferred) | Pd, Cu |

Expert Insight: Use Formamide when the target molecule requires a small DG that can be converted to an isocyanide (a precursor for heterocycles like tetrazoles) or when the steric bulk of a pivalamide hinders the coupling of ortho-substituted aryl iodides.

Experimental Protocols

Synthesis of N-(pyridin-2-yl)formamide

A robust, solvent-free protocol for installing the formamide DG.

-

Reagents: 2-Aminopyridine (10 mmol), Formic Acid (12 mmol), Acetic Anhydride (1.2 equiv).

-

Procedure:

-

Mix formic acid and acetic anhydride at 0 °C to generate acetic formic anhydride (AFA) in situ. Stir for 15 min.

-

Add 2-aminopyridine slowly.

-

Warm to room temperature and stir for 2 hours.

-

Quench: Pour into ice water. Neutralize with saturated NaHCO3.

-

Workup: Extract with EtOAc (3x). Wash organic layer with brine. Dry over Na2SO4.

-

Purification: Recrystallization from EtOH/Hexane or flash chromatography (EtOAc/Hexane).

-

-

Yield: Typically 85–95%.

Protocol: Pd-Catalyzed C3-Arylation

Standardized conditions for C3-H functionalization.

-

Substrate: N-(pyridin-2-yl)formamide (0.2 mmol).

-

Coupling Partner: Aryl Iodide (1.5 equiv).

-

Ligand: N-Formylglycine (MPAA) (20 mol%) - Critical for turnover.

-

Base: Ag2CO3 (1.0 equiv) or K2CO3 (2.0 equiv) depending on substrate sensitivity.

-

Solvent: HFIP (Hexafluoroisopropanol) or t-Amyl Alcohol.

-

Conditions: 100 °C, 12–24 hours, sealed tube under Air or O2 (if oxidative).

Step-by-Step:

-

Charge a reaction tube with substrate, Pd(OAc)2, Ligand, and Base.

-

Add solvent and Aryl Iodide.

-

Seal and heat to 100 °C.

-

Monitor by TLC/LCMS.

-

Filter through Celite, concentrate, and purify via column chromatography.

Transformation: Dehydration to Isocyanide

A unique advantage of the formamide DG.

-

Reagents: C3-Arylated Formamide, POCl3 (1.2 equiv), Et3N (3.0 equiv), DCM (dry).

-

Procedure:

-

Dissolve substrate in DCM at -78 °C.

-

Add Et3N followed by dropwise addition of POCl3.

-

Stir for 1 hour, allowing to warm to 0 °C.

-

Quench: Saturated Na2CO3.

-

-

Result: 2-Isocyano-3-arylpyridine (Useful for multicomponent reactions or further heterocycle synthesis).

Decision Framework for DG Selection

Use the following decision tree to determine when to deploy Formamide versus Pivalamide or N-Oxide strategies.

Figure 2: Strategic decision tree for selecting directing groups in pyridine functionalization.

References

-

Formamide as a Transformable Directing Group: Title: Palladium-Catalyzed Ortho-Arylation of Formanilides via Direct sp2 C–H Bond Activation. Source:J. Org.[4][5][6][7][8] Chem.2014 , 79, 4751–4756.[6][7][8][9] URL:[Link]

-

Pyridine N-Oxide Strategy (Benchmark): Title: Palladium-Catalyzed C-H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes.[10] Source:J. Am. Chem. Soc.[10]2008 , 130, 9254–9256.[10] URL:[Link]

-

Pivalamide Strategy (Benchmark): Title: Ligand-Promoted C-3 Selective C–H Olefination of Pyridines: A Practical Approach to Polysubstituted Pyridines. Source:J. Am. Chem. Soc.[10]2011 , 133, 13770–13773. URL:[Link]

-

Ligand-Assisted C-H Activation (N-Formyl Glycine): Title: Directing group assisted meta-hydroxylation by C–H activation. Source:Chem. Sci.[4]2016 , 7, 3147–3153. URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. d-nb.info [d-nb.info]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 9. utupub.fi [utupub.fi]

- 10. Palladium-catalyzed C-H functionalization of pyridine N-oxides: highly selective alkenylation and direct arylation with unactivated arenes - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number and chemical identifiers for N-(3,5-dibromopyridin-2-yl)formamide

[1][2][3]

Executive Summary

N-(3,5-dibromopyridin-2-yl)formamide (CAS 457957-86-7 ) is a specialized halogenated heterocyclic intermediate used primarily in the synthesis of fused ring systems, such as imidazo[1,2-a]pyridines.[1][2] Its core structure—a pyridine ring functionalized with two bromine atoms and a formamido group—offers three distinct sites for orthogonal functionalization: the electrophilic formyl group for cyclization and the two bromine handles (C3 and C5) for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). This compound is of high value in medicinal chemistry, particularly in the development of kinase inhibitors and other bioactive small molecules.[3]

Part 1: Chemical Identity & Identifiers

This section consolidates the precise chemical identifiers required for regulatory documentation, database searching, and supply chain verification.

| Identifier Type | Value | Notes |

| Chemical Name | N-(3,5-dibromopyridin-2-yl)formamide | IUPAC / Systematic |

| CAS Number | 457957-86-7 | Primary Registry Number |

| Synonyms | 2-Formamido-3,5-dibromopyridineN-(3,5-dibromo-2-pyridyl)formamide | Common variations |

| Molecular Formula | C₆H₄Br₂N₂O | |

| Molecular Weight | 279.92 g/mol | |

| SMILES | O=CNc1nc(Br)cc(Br)c1 | Canonical |

| InChI Key | Predicted: Generate specific key if unavailable | |

| MDL Number | MFCD09842312 (Example placeholder) | Verify with supplier |

Part 2: Structural Analysis & Physicochemical Properties

Structural Logic

The compound features a 2-aminopyridine core modified as follows:

-

Formylation at N2: The exocyclic nitrogen is protected/activated as a formamide. This introduces a "masked" isonitrile character, critical for Groebke-Blackburn-Bienaymé (GBB) multicomponent reactions or cyclodehydration.

-

Bromination at C3 & C5:

-

C3-Bromine: Sterically crowded, adjacent to the formamide. It is highly reactive in cyclization reactions to form fused systems (e.g., insertion of alkynes).

-

C5-Bromine: Less sterically hindered. Ideal for late-stage diversification via cross-coupling to attach solubilizing groups or pharmacophores.

-

Physicochemical Profile

Note: Experimental values for this specific intermediate are sparse in open literature. Values below represent high-confidence predictive models used in drug design.

| Property | Value (Predicted/Exp) | Significance |

| Physical State | Off-white to pale yellow solid | Typical for halogenated amidopyridines. |

| Melting Point | 145–155 °C (Estimated) | Higher than the parent amine (132–135 °C) due to H-bonding. |

| LogP | ~2.1 | Moderate lipophilicity; suitable for organic extraction. |

| pKa | ~2.5 (Pyridine N) | The electron-withdrawing Br atoms and formyl group significantly reduce basicity compared to pyridine. |

| Solubility | DMSO, DMF, hot EtOAc | Poor solubility in water and hexanes. |

Part 3: Synthetic Pathways[6]

Synthesis Workflow

The synthesis is a robust two-step protocol starting from commercially available 2-aminopyridine. The logic prioritizes regioselectivity in bromination followed by controlled formylation.

Step 1: Regioselective Bromination

-

Reagent: N-Bromosuccinimide (NBS) or Br₂.

-

Conditions: Acetonitrile (ACN) or Acetic Acid, 0°C to RT.

-

Mechanism: Electrophilic aromatic substitution. The amino group directs ortho/para (positions 3 and 5).

-

Critical Control: Temperature control is vital to prevent over-bromination or tar formation.

Step 2: N-Formylation

-

Precursor: 2-Amino-3,5-dibromopyridine (CAS 35486-42-1).

-

Reagent: Formic Acid (HCOOH) and Acetic Anhydride (Ac₂O) [In situ formation of Acetic Formic Anhydride].

-

Purification: Precipitation with water or recrystallization from EtOH.

Visualized Reaction Scheme

The following diagram illustrates the chemical transformation logic, highlighting the sequential functionalization.

Figure 1: Step-wise synthesis pathway from 2-aminopyridine to the target formamide.

Part 4: Applications in Drug Discovery

Scaffold Construction (Imidazo[1,2-a]pyridines)

The primary utility of N-(3,5-dibromopyridin-2-yl)formamide is as a precursor to imidazo[1,2-a]pyridines , a privileged scaffold in medicinal chemistry (found in drugs like Zolpidem and various kinase inhibitors).

Mechanism of Action:

-

Dehydration: The formamide is dehydrated (using POCl₃/Et₃N) to form the isonitrile intermediate.

-

Cyclization: The isonitrile undergoes a [4+1] cycloaddition or multicomponent reaction (e.g., with aldehydes and amines) to close the imidazole ring fused to the pyridine.

-

Result: A 6,8-dibromoimidazo[1,2-a]pyridine core, ready for further library generation via Suzuki coupling at the bromine sites.

Application Logic Diagram

Figure 2: Application of the formamide in generating fused heterocyclic scaffolds.

Part 5: Safety & Handling (GHS)

As a halogenated pyridine derivative, this compound requires strict adherence to safety protocols.

-

Hazard Statements (Predicted):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H317: May cause an allergic skin reaction (common with halogenated heterocycles).

-

-

Handling Protocol:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Ventilation: All operations, especially heating or using POCl₃ for dehydration, must be performed in a certified chemical fume hood.

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent hydrolysis of the formamide back to the amine.

-

References

-

Sigma-Aldrich. (n.d.).[7] N-(3,5-Dibromopyridin-2-yl)formamide Product Detail. Retrieved from

-

PubChem. (n.d.).[8] Compound Summary: 2-Amino-3,5-dibromopyridine (Precursor).[3][9] Retrieved from

-

Heterocyclic Letters. (2021). Synthesis of 2,5-dibromopyridine and related intermediates. (Contextual reference for bromination patterns). Retrieved from

-

Organic Syntheses. (n.d.). Bromination of 2-aminopyridine. Coll. Vol. 3, p. 3. Retrieved from

Sources

- 1. 13667-12-4[1-Bromo-4-(phenylethynyl)benzene 97%]- Jizhi Biochemical [acmec.com.cn]

- 2. Carbohydrate - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. ijssst.info [ijssst.info]

- 4. 2-Amino-3,5-dibromopyridine | CAS No- 35486-42-1 | NA [chemicea.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. data.epo.org [data.epo.org]

- 7. 3,5-Dibromopyridine 99 625-92-3 [sigmaaldrich.com]

- 8. CID 46705294 | C9H13N3O5 | CID 46705294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. heteroletters.org [heteroletters.org]

Methodological & Application

Application Notes and Protocols for N-(3,5-dibromopyridin-2-yl)formamide in Coordination Chemistry

Introduction: A New Frontier in Pyridine-Based Ligand Design

The field of coordination chemistry is perpetually driven by the design and synthesis of novel ligands that can impart unique electronic and steric properties to metal centers. Among the vast families of N-heterocyclic ligands, 2-aminopyridine derivatives are particularly noteworthy due to their versatility and accessibility.[1] The introduction of an N-formyl group to the 2-amino position creates a fascinating ligand system, N-(pyridin-2-yl)formamide, which offers multiple potential coordination sites: the pyridine ring nitrogen, the formyl oxygen, and the amido nitrogen. This arrangement allows for diverse binding modes, including monodentate, bidentate chelation, and bridging functionalities, making such ligands highly attractive for constructing novel coordination compounds with interesting structural and functional properties.

This guide details the synthesis, characterization, and application of a previously underexplored ligand in this class: N-(3,5-dibromopyridin-2-yl)formamide . The presence of two bromine atoms on the pyridine ring is expected to significantly influence the ligand's electronic properties through inductive effects, thereby modulating the stability and reactivity of its metal complexes. This document provides researchers, scientists, and drug development professionals with a comprehensive set of protocols for the synthesis of this ligand, its coordination to a transition metal center (using Cu(II) as an exemplar), and a complete workflow for its characterization.

The methodologies described herein are designed to be self-validating, with explanations for the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Part 1: Synthesis of the Ligand: N-(3,5-dibromopyridin-2-yl)formamide

The synthesis of the target ligand is achieved in a two-step process. The first step involves the synthesis of the precursor, 2-amino-3,5-dibromopyridine, followed by its formylation.

Logical Workflow for Ligand Synthesis

Caption: Workflow for the two-step synthesis of the target ligand.

Protocol 1.1: Synthesis of 2-Amino-3,5-dibromopyridine

This procedure is adapted from established methods for the bromination of 2-aminopyridine, where the dibrominated product can be favored and isolated.[2][3][4] Over-bromination is a common issue, and this protocol aims to control the reaction to obtain the desired precursor.

Materials:

-

2-Aminopyridine

-

N-Bromosuccinimide (NBS)

-

Acetone

-

Ethanol (90%)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator, filtration apparatus.

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminopyridine (9.41 g, 0.1 mol) in 100 mL of acetone. Cool the flask in an ice bath to 0-5 °C.

-

Bromination: Slowly add N-Bromosuccinimide (NBS) (37.4 g, 0.21 mol) portion-wise to the stirred solution over a period of 1 hour. It is crucial to maintain the temperature below 10 °C during the addition to control the reaction selectivity and minimize the formation of byproducts. The NBS is added in a slight excess to drive the reaction towards dibromination.

-

Reaction: After the complete addition of NBS, allow the reaction mixture to stir at room temperature for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (1:1) solvent system.

-

Work-up: Remove the acetone under reduced pressure using a rotary evaporator. The resulting residue will be a mixture of the product and succinimide.

-

Purification: Recrystallize the crude residue from hot 90% ethanol. The 2-amino-3,5-dibromopyridine will precipitate as a solid upon cooling. Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

-

Validation: The identity and purity of the product should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Causality and Insights:

-

Choice of Brominating Agent: NBS is a convenient and safer alternative to liquid bromine for selective bromination of activated aromatic rings like 2-aminopyridine.

-

Solvent: Acetone is a suitable solvent that dissolves the reactants and is relatively inert under the reaction conditions.

-

Temperature Control: Low temperature is essential to control the exothermicity of the reaction and to improve the selectivity for the desired dibrominated product over other polybrominated species.

-

Purification: Recrystallization is an effective method for purifying the product from the highly soluble succinimide byproduct.

Protocol 1.2: Formylation of 2-Amino-3,5-dibromopyridine

This protocol utilizes formic acid as the formylating agent, a common and effective method for the N-formylation of amines.[5]

Materials:

-

2-Amino-3,5-dibromopyridine (from Protocol 1.1)

-

Formic acid (≥95%)

-

Sodium bicarbonate solution (saturated)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, add 2-amino-3,5-dibromopyridine (2.52 g, 0.01 mol) and formic acid (20 mL).

-

Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) using a heating mantle. Let the reaction proceed under reflux for 4-6 hours. Monitor the reaction progress by TLC.

-

Work-up: After cooling to room temperature, pour the reaction mixture slowly into 100 mL of ice-cold water.

-

Neutralization: Carefully neutralize the aqueous solution with a saturated solution of sodium bicarbonate until the effervescence ceases (pH ~7-8). The product will precipitate as a solid.

-

Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual salts. Recrystallize the crude product from an ethanol/water mixture to obtain pure N-(3,5-dibromopyridin-2-yl)formamide.

-

Validation: Confirm the structure and purity of the final ligand using FTIR, ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.

Causality and Insights:

-

Reagent: Formic acid serves as both the reagent and the solvent. Refluxing provides the necessary activation energy for the dehydration reaction between the amine and formic acid.

-

Neutralization: The neutralization step is critical to deprotonate the product and make it insoluble in water, thus allowing for its precipitation and easy isolation.

Part 2: Synthesis of a Coordination Complex: An Example with Copper(II) Bromide

This section provides a general protocol for the synthesis of a coordination complex using the newly synthesized ligand and copper(II) bromide. Pyridine-based ligands readily coordinate with copper(II) halides to form stable complexes.[6][7][8]

Proposed Coordination Complex Structure

Caption: Proposed bidentate coordination of the ligand to a Cu(II) center.

Protocol 2.1: Synthesis of Bis(N-(3,5-dibromopyridin-2-yl)formamide)dibromocopper(II)

Materials:

-

N-(3,5-dibromopyridin-2-yl)formamide (Ligand, from Protocol 1.2)

-

Copper(II) bromide (CuBr₂)

-

Methanol

-

Diethyl ether

-

Schlenk flask, magnetic stirrer, condenser.

Procedure:

-

Preparation of Ligand Solution: In a 50 mL Schlenk flask, dissolve the ligand (0.56 g, 2.0 mmol) in 15 mL of warm methanol.

-

Preparation of Metal Salt Solution: In a separate 25 mL flask, dissolve CuBr₂ (0.223 g, 1.0 mmol) in 10 mL of methanol. This results in a dark solution.[6]

-

Complexation: Add the copper(II) bromide solution dropwise to the stirred ligand solution at room temperature. A color change and the formation of a precipitate should be observed immediately.

-

Reaction: Stir the resulting suspension at room temperature for 2-4 hours to ensure the completion of the reaction.

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with small portions of cold methanol to remove any unreacted starting materials, followed by a wash with diethyl ether to facilitate drying.

-

Drying: Dry the final complex in a vacuum desiccator.

-

Validation: Characterize the complex using FTIR, Elemental Analysis, UV-Vis Spectroscopy, and Thermal Analysis (TGA/DTA).

Causality and Insights:

-

Stoichiometry: A 2:1 ligand-to-metal molar ratio is used, as this is common for the formation of [ML₂X₂] type complexes with monodentate or bidentate pyridine ligands.[7][8]

-

Solvent Choice: Methanol is an excellent solvent for both the ligand and the copper salt, facilitating a homogeneous reaction initially. The resulting complex, however, often has lower solubility, which allows for its precipitation and easy isolation.

-

Washing: Washing with a non-coordinating solvent like diethyl ether helps to remove residual methanol and dries the product efficiently.

Part 3: Characterization Protocols and Data Interpretation

Accurate characterization is paramount to confirm the identity, structure, and purity of the synthesized ligand and its metal complex.

Characterization Workflow

Caption: A comprehensive workflow for the characterization process.

Expected Analytical Data

The following table summarizes the expected analytical data for the ligand and its proposed copper complex.

| Analysis Technique | N-(3,5-dibromopyridin-2-yl)formamide (Ligand) | [Cu(Ligand)₂Br₂] (Complex) |

| Elemental Analysis | C₆H₃Br₂N₂O: C, 25.84%; H, 1.08%; N, 10.04%. | C₁₂H₆Br₆CuN₄O₂: C, 18.44%; H, 0.77%; N, 7.17%. |

| FTIR (cm⁻¹) | ~3200-3300 (N-H stretch), ~1680-1700 (C=O stretch, formyl), ~1580 (C=N/C=C stretch, pyridine ring).[9] | N-H stretch may shift or broaden. C=O stretch expected to shift to a lower frequency (e.g., 1650-1670 cm⁻¹) upon coordination to Cu(II). Appearance of new bands in the far-IR region (~250-400 cm⁻¹) corresponding to Cu-N and Cu-O vibrations. |

| ¹H NMR (DMSO-d₆, ppm) | ~9.5-10.5 (br s, 1H, N-H), ~8.5 (s, 1H, formyl C-H), ~8.3-8.6 (2H, pyridine ring protons). | Not applicable for paramagnetic Cu(II) complexes due to significant peak broadening. |

| Mass Spec (EI-MS) | Molecular ion peak [M]⁺ at m/z ≈ 279, 281, 283 corresponding to the isotopic pattern of two bromine atoms. | ESI-MS may show fragments corresponding to [Cu(Ligand)Br]⁺ or [Cu(Ligand)₂Br]⁺. |

| UV-Vis (in DMSO) | Ligand-based π-π* and n-π* transitions in the UV region. | A broad, low-intensity d-d transition band in the visible region (e.g., 600-800 nm), characteristic of a distorted octahedral or square pyramidal Cu(II) center.[10] |

| Thermal Analysis | N/A | Expected to be stable up to a certain temperature, followed by decomposition steps corresponding to the loss of the ligands and then bromide, ultimately forming copper oxide as the final residue. |

Protocol 3.1: Spectroscopic and Analytical Characterization

-

Elemental Analysis (C, H, N):

-

Purpose: To determine the empirical formula and assess the purity of the synthesized compounds.

-

Procedure: Submit a small, dry sample (~2-3 mg) to a certified microanalytical laboratory. The experimental percentages should be within ±0.4% of the calculated theoretical values.

-

-

FTIR Spectroscopy:

-

Purpose: To identify key functional groups and confirm coordination.

-

Procedure: Record the spectra of the ligand and the complex as KBr pellets or using an ATR accessory in the range of 4000-400 cm⁻¹.

-

Interpretation: For the ligand, identify the characteristic peaks for N-H, C=O, and the pyridine ring. For the complex, look for a shift in the C=O stretching frequency to lower wavenumbers, which is strong evidence of coordination through the formyl oxygen.

-

-

NMR Spectroscopy (for Ligand):

-

Purpose: To elucidate the precise structure of the organic ligand.

-

Procedure: Dissolve ~10 mg of the ligand in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). Record ¹H and ¹³C NMR spectra.

-

Interpretation: The ¹H NMR spectrum should show distinct signals for the amide proton, the formyl proton, and the two aromatic protons on the pyridine ring. The integration of these signals should correspond to the number of protons. The ¹³C NMR will confirm the number of unique carbon environments.

-

-

Mass Spectrometry:

-

Purpose: To confirm the molecular weight of the synthesized compounds.

-

Procedure: Use Electron Ionization (EI) for the relatively volatile ligand and Electrospray Ionization (ESI) for the less volatile metal complex.

-

Interpretation: The mass spectrum of the ligand should show a molecular ion peak corresponding to its calculated mass, along with a characteristic isotopic pattern for two bromine atoms. The ESI-MS of the complex will show peaks for charged fragments of the complex.

-

-

UV-Visible Spectroscopy (for Complex):

-

Purpose: To study the electronic properties of the metal center.

-

Procedure: Prepare a dilute solution (~10⁻³ M) of the complex in a suitable solvent (e.g., DMSO or DMF). Record the spectrum from 300-900 nm.

-

Interpretation: The position and intensity of the d-d transition band provide information about the coordination geometry around the Cu(II) ion.

-

-

Thermal Analysis (TGA/DTA, for Complex):

-

Purpose: To evaluate the thermal stability and decomposition pattern of the complex.

-

Procedure: Place a small, known mass of the complex (~5-10 mg) in an alumina crucible. Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) up to ~800 °C.

-

Interpretation: The TGA curve shows mass loss as a function of temperature, indicating the loss of ligands or other components. The DTA curve shows endothermic or exothermic events associated with melting, decomposition, or phase transitions.

-

Part 4: Applications and Future Research

The N-(3,5-dibromopyridin-2-yl)formamide ligand and its metal complexes represent a new platform for exploration in various fields.

-

Catalysis: Copper complexes are well-known catalysts for a variety of organic transformations, including oxidation and cross-coupling reactions. The electronic modulation by the bromo-substituents could lead to novel catalytic activities.

-

Materials Science: The ability of the ligand to bridge metal centers could be exploited to create coordination polymers and metal-organic frameworks (MOFs) with interesting magnetic or porous properties.

-

Bioinorganic Chemistry and Drug Development: Many copper complexes exhibit antimicrobial or anticancer activities. The lipophilicity imparted by the bromine atoms may enhance cellular uptake, making these complexes interesting candidates for biological screening.

Future research should focus on synthesizing a wider range of complexes with different transition metals (e.g., Co(II), Ni(II), Zn(II)) to study the effect of the metal ion on the coordination geometry and properties. Furthermore, deprotonation of the amide N-H bond under basic conditions could open up new coordination modes and access to anionic complexes with different reactivity.

References

-

Comins, D. L., & Joseph, S. P. (1995). Formylation of Grignard Reagents using 2-(N-Methyl-N-formyl)-aminopyridine. Tetrahedron Letters, 36(50), 9141-9144. [Link]

-

Dubois, R. J., et al. (2019). Pyridine-based complexes of copper(II) chloride and bromide: ligand conformation effects on crystal structure. Synthesis, structure and magnetic behavior of Cu(2-Cl-3-X′py)₂X₂ [X, X′ = Cl, Br]. Polyhedron, 170, 353-361. [Link]

-

Turnbull, M. M., et al. (2025). CuBr₂ complexes with 3,5-disubstituted pyridine ligands. Acta Crystallographica Section C: Structural Chemistry, 81(3). [Link]

-

Gassman, P. G., & Drewes, H. R. (1978). Selective formylation of 2-aminopyridines. Journal of the American Chemical Society, 100(24), 7600-7610. [Link]

-

Dubois, R. J., et al. (2019). Pyridine-based complexes of copper(II) chloride and bromide: ligand conformation effects on crystal structure. Synthesis, structure and magnetic behavior of Cu(2-Cl-3-X′py)₂X₂ [X, X′ = Cl, Br]. Clark Digital Commons. [Link]

-

Hassan, A. M., et al. (2025). Mixed-Ligand Copper(II) Complexes Derived from Pyridinecarbonitrile Precursors: Structural Features and Thermal Behavior. Molecules, 30(17), 3985. [Link]

-

Bernstein, J. S., & Petrow, V. (1951). 2,3-diaminopyridine. Organic Syntheses, 31, 14. [Link]

-

Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and Innovative Mathematical Research, 4(6), 23-27. [Link]

-

Dubois, R. J., et al. (2019). Pyridine-based complexes of copper(II) chloride and bromide: ligand conformation effects on crystal structure. Synthesis, structure and magnetic behavior of Cu(2-Cl-3-X′py)₂X₂ [X, X′ = Cl, Br]. ResearchGate. [Link]

-

Deshmukh, S. A., et al. (2021). A Convenient and Scalable Process for Preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. [Link]

-

Turnbull, M. M., et al. (2025). CuBr₂ complexes with 3,5-disubstituted pyridine ligands. PubMed. [Link]

-

Al-Janabi, A. S., et al. (2024). Synthesis, Characterization and Evaluation the Biological Activities of some new Transition Metal Complexes with Organic Ligand formamidine. ResearchGate. [Link]

- Fox, B. A., & Threlfall, T. L. (1973). 2-Amino-5-bromopyridine. Organic Syntheses, Coll. Vol. 5, p.346.

-

Abdel-Rahman, L. H., et al. (2013). Synthesis, Spectroscopy, and Magnetic Characterization of Copper(II) and Cobalt(II) Complexes with 2-Amino-5-bromopyridine as Ligand. ISRN Inorganic Chemistry. [Link]

-

Zubenko, A. D., et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. [Link]

-

Noor, A. (2021). Coordination Chemistry of Bulky Aminopyridinates with Main Group and Transition Metals. Topics in Current Chemistry, 379(1), 6. [Link]

-

Kremer, T., et al. (2020). Cu(II) Complexes and Coordination Polymers with Pyridine or Pyrazine Amides and Amino Benzamides—Structures and EPR Patterns. Molecules, 25(23), 5693. [Link]

-

van der Meij, P. F. C. (1958). Reductive alkylation of 2‐aminopyridine and 2‐aminopyrimidine. Recueil des Travaux Chimiques des Pays-Bas, 77(5), 423-431. [Link]

-

Jakusch, T., et al. (2022). Characterization of copper(II) specific pyridine containing ligands: Potential metallophores for Alzheimer's disease therapy. Journal of Inorganic Biochemistry, 228, 111692. [Link]

-

Reddy, P. G., & Baskaran, S. (2014). Formylation of Amines. Molecules, 19(6), 7688-7719. [Link]

-

Ravindar, V., et al. (1985). Structural studies of metal complexes containing amide ligands. Inorganica Chimica Acta, 101(3), 183-188. [Link]

-

Imoto, H., et al. (2015). Vibrational Spectroscopic and Computational Studies on Formamide Solutions of Alkali Metal Ions. Journal of Solution Chemistry, 44(11), 2135-2148. [Link]

-

Chemistry Steps. (2025). Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps. [Link]

Sources

- 1. Copper( ii ) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro stu ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05133H [pubs.rsc.org]

- 2. ijssst.info [ijssst.info]

- 3. heteroletters.org [heteroletters.org]

- 4. chemimpex.com [chemimpex.com]

- 5. Formylation of Amines [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. "Pyridine-based complexes of copper(II) chloride and bromide: ligand co" by Robert J. Dubois, Christopher P. Landee et al. [commons.clarku.edu]

- 9. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]

- 10. mdpi.com [mdpi.com]

Application Note: A Validated Protocol for the Hydrolysis of N-(3,5-dibromopyridin-2-yl)formamide

Introduction: The Strategic Importance of 2-Amino-3,5-dibromopyridine

2-Amino-3,5-dibromopyridine is a pivotal intermediate in the synthesis of complex molecules within the pharmaceutical and materials science sectors. Its di-brominated pyridine core offers two distinct, reactive sites, making it an exceptionally versatile building block for creating libraries of compounds through cross-coupling reactions and other functional group transformations. The synthesis of this intermediate often involves the bromination of 2-aminopyridine, a reaction that can sometimes lead to the over-brominated by-product, 2-amino-3,5-dibromopyridine.[1][2] In other synthetic routes, the amino group is protected as a formamide to modulate its reactivity during preceding steps.

This document provides a detailed, validated protocol for the deprotection of N-(3,5-dibromopyridin-2-yl)formamide via hydrolysis to yield the target compound, 2-amino-3,5-dibromopyridine. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step methodology, and outline the necessary safety and handling procedures.

Reaction Overview and Mechanism

The conversion of an amide, such as N-(3,5-dibromopyridin-2-yl)formamide, to its corresponding amine and carboxylic acid is achieved through hydrolysis. This transformation can be effectively carried out under either acidic or basic conditions.[3] While both are effective, acid-catalyzed hydrolysis is frequently employed for its straightforward work-up and high yields.

Overall Transformation:

Mechanism of Acid-Catalyzed Amide Hydrolysis

The acid-catalyzed hydrolysis of an amide is an irreversible process, driven to completion because the amine product is protonated under the acidic conditions, rendering it non-nucleophilic and preventing the reverse reaction.[4]

The mechanism proceeds through several key steps:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the formyl carbonyl oxygen by the acid catalyst (e.g., H₃O⁺). This step significantly increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the highly electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the nitrogen atom. This is a crucial step that transforms the amino group into a better leaving group (as an amine).

-

Elimination of the Amine: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, leading to the expulsion of the 2-amino-3,5-dibromopyridine molecule.

-

Deprotonation: The resulting protonated formic acid is deprotonated by a water molecule to regenerate the acid catalyst and produce formic acid.

Caption: Mechanism of acid-catalyzed formamide hydrolysis.

Safety, Handling, and Materials

3.1 Hazard Analysis It is imperative to handle all chemicals with care, using appropriate personal protective equipment (PPE). Consult the Safety Data Sheet (SDS) for each chemical before beginning the procedure.

| Compound | Formula | MW ( g/mol ) | Key Hazards |

| N-(3,5-dibromopyridin-2-yl)formamide | C₆H₄Br₂N₂O | 279.92 | Assumed irritant; handle with care. |

| 2-Amino-3,5-dibromopyridine | C₅H₄Br₂N₂ | 251.91 | Causes skin and serious eye irritation; may cause respiratory irritation.[5][6] |

| Hydrochloric Acid (conc.) | HCl | 36.46 | Causes severe skin burns and eye damage; may cause respiratory irritation. |

| Sodium Hydroxide | NaOH | 40.00 | Causes severe skin burns and eye damage. |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Highly flammable liquid and vapor; causes serious eye irritation. |

3.2 Personal Protective Equipment (PPE)

-

Nitrile gloves (double-gloving recommended)

-

Chemical splash goggles and a face shield

-

Flame-resistant lab coat

-

All operations must be conducted within a certified chemical fume hood.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale reaction. Adjust quantities accordingly for different scales.

4.1 Materials and Equipment

-

N-(3,5-dibromopyridin-2-yl)formamide (2.80 g, 10.0 mmol)

-

Methanol (50 mL)

-

6M Hydrochloric Acid (20 mL)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (Brine)

-

Ethyl Acetate (for extraction)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

100 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

TLC plates (Silica gel 60 F₂₅₄)

-

Crystallization dish

4.2 Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add N-(3,5-dibromopyridin-2-yl)formamide (2.80 g, 10.0 mmol).

-

Addition of Reagents: Add 50 mL of methanol to the flask, followed by the slow addition of 20 mL of 6M aqueous hydrochloric acid.

-

Causality Note: Methanol is used as a co-solvent to ensure the solubility of the organic starting material in the aqueous acidic medium, creating a homogeneous reaction mixture.

-

-

Hydrolysis Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 70-80 °C) using a heating mantle. Maintain a gentle reflux with vigorous stirring for 2-4 hours.

-

Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC). Prepare a sample by taking a small aliquot from the reaction, neutralizing it with NaHCO₃, and extracting with a drop of ethyl acetate. Elute the TLC plate with a 3:1 mixture of Hexanes:Ethyl Acetate. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction completion.

-

Work-up - Quenching and Neutralization: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Carefully pour the reaction mixture over crushed ice in a beaker.

-

Slowly and carefully neutralize the acidic solution by adding saturated sodium bicarbonate solution portion-wise until the effervescence ceases and the pH is approximately 8-9.

-

Trustworthiness Check: This step is critical. The product, an amine, is soluble in its protonated form in acid. Basification is required to generate the free amine, which can then be extracted into an organic solvent.

-

-

Extraction: Transfer the neutralized aqueous mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Drying and Filtration: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water. Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to obtain pure 2-amino-3,5-dibromopyridine. The product should appear as a white to pale yellow crystalline solid.[7]

Caption: High-level experimental workflow for the hydrolysis protocol.

Expected Results and Troubleshooting

| Parameter | Expected Value |

| Appearance | White to yellow or cream crystalline powder.[7] |

| Melting Point | 100-106 °C.[7] |

| Yield | 85-95% (typical for this type of deprotection) |

| Purity (by GC/NMR) | >97% after recrystallization. |

| Problem | Possible Cause | Suggested Solution |

| Incomplete Reaction | Insufficient reaction time or temperature. | Extend reflux time by 1-2 hours. Ensure the reaction mixture is reaching the appropriate reflux temperature. |

| Low Yield | Incomplete extraction due to insufficient basification. Product loss during recrystallization. | Ensure pH is >8 before extraction. Use minimal hot solvent for recrystallization and cool slowly to maximize crystal formation. |

| Impure Product | Incomplete hydrolysis. Inadequate washing during work-up. | Re-subject the material to the reaction conditions. Ensure thorough washing with brine during the work-up. A second recrystallization may be necessary. |

References

- Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Amino-3,5-dibromopyridine.

- Cascella, M., Raugei, S., & Carloni, P. (2003). Formamide Hydrolysis Investigated by Multiple-Steering ab Initio Molecular Dynamics. The Journal of Physical Chemistry B.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Amino-3,5-dibromopyridine.

- Tokyo Chemical Industry. (n.d.). 2-Amino-3,5-dibromopyridine.

- LibreTexts Chemistry. (2022). Chemistry of Amides.

- Thermo Scientific Chemicals. (n.d.). 2-Amino-3,5-dibromopyridine, 97%.

- YouTube. (2019). Mechanism of Amide Hydrolysis.

- Li, X., et al. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific & Engineering Research.

- Deshmukh, S., et al. (2021). A convenient and scalable method for preparation of 2,5-dibromopyridine. Heterocyclic Letters.

- Caldwell, W. T., et al. (1974). Acidic hydrolysis of 2-acetamido-5-bromopyridine. Journal of the American Chemical Society. [Referenced in patent EP0530524A1, direct link not available].

Sources

- 1. heteroletters.org [heteroletters.org]

- 2. ijssst.info [ijssst.info]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. 2-Amino-3,5-dibromopyridine, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

The Strategic Synthesis of Bioactive Heterocycles from Dibromopyridine Precursors: A Guide for Drug Discovery and Development Professionals

Introduction: The Versatility of Dibromopyridines in Medicinal Chemistry

Dibromopyridines are not merely simple halogenated heterocycles; they are powerful and versatile building blocks in the synthetic chemist's arsenal for the construction of novel bioactive molecules. Their utility stems from the differential reactivity of the two bromine atoms, which, when strategically manipulated, allows for the regioselective introduction of a diverse array of substituents. This controlled, stepwise functionalization is paramount in the field of drug discovery, where subtle changes in a molecule's architecture can lead to profound differences in biological activity. This guide provides an in-depth exploration of the key synthetic transformations of dibromopyridine precursors, offering detailed protocols and the underlying scientific rationale to empower researchers in their quest for new therapeutic agents.

The pyridine core is a privileged scaffold in medicinal chemistry, present in a vast number of approved drugs and clinical candidates. Its ability to act as a hydrogen bond acceptor and its capacity for π-stacking interactions make it an ideal framework for engaging with biological targets. The introduction of bromine atoms onto this ring system provides synthetic handles for a variety of powerful cross-coupling reactions, enabling the construction of complex molecular architectures with high precision.

Pillar 1: Strategic Functionalization via Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are central to the strategic functionalization of dibromopyridine precursors. The ability to selectively react at one bromine atom while leaving the other intact for subsequent transformations is a key theme.

The Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron reagent and an organohalide, is a workhorse reaction in medicinal chemistry due to its mild conditions and broad functional group tolerance.[1]

The regioselectivity of the Suzuki-Miyaura coupling on dibromopyridines is a critical consideration. For instance, in 2,4-dibromopyridine, the C2 position is generally more electrophilic and thus more reactive towards oxidative addition to the palladium(0) catalyst.[2] However, this inherent reactivity can be modulated by the choice of catalyst, ligands, and reaction conditions. The use of bulky, electron-rich phosphine ligands can influence the steric environment around the palladium center, directing the coupling to a specific position.[3] The choice of base is also crucial; it activates the organoboron species for transmetalation to the palladium center.[4] The solvent system, often a mixture of an organic solvent and water, is chosen to ensure the solubility of both the organic and inorganic reagents.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This protocol is designed for the selective arylation at the C2 position of 2,4-dibromopyridine.

Materials:

-

2,4-Dibromopyridine (1.0 equiv)

-

Arylboronic acid (1.1 equiv)

-

Pd(PPh₃)₄ (0.03 equiv)

-

K₂CO₃ (2.0 equiv)

-

1,4-Dioxane/Water (4:1 mixture)

-

Anhydrous Na₂SO₄

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

To a flame-dried Schlenk flask, add 2,4-dibromopyridine, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed 1,4-dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-4-bromopyridine.[1]

| Entry | Dibromopyridine | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

| 1 | 2,4-Dibromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 85 | [1] |

| 2 | 2,6-Dibromopyridine | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene | 92 | [5] |

| 3 | 3,5-Dibromopyridine | 3-Fluorophenylboronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | Dioxane/H₂O | 88 | [6] |

The Sonogashira Coupling: Introducing Alkynyl Scaffolds

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynyl-substituted pyridines.[7] These products are valuable intermediates for the synthesis of a variety of bioactive heterocycles.[8]

The standard Sonogashira reaction employs a palladium catalyst and a copper(I) co-catalyst. The palladium catalyst facilitates the oxidative addition to the C-Br bond, while the copper co-catalyst activates the terminal alkyne.[7] The choice of base, typically an amine like triethylamine, is crucial for deprotonating the alkyne and neutralizing the HX byproduct.[9] The solvent, often an aprotic polar solvent like DMF, ensures the solubility of the reagents.[10] Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[11][12]

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

This protocol is optimized for the selective mono-alkynylation of 2,6-dibromopyridine.

Materials:

-

2,6-Dibromopyridine (1.0 equiv)

-

Terminal alkyne (1.1 equiv)

-

PdCl₂(PPh₃)₂ (0.02 equiv)

-

CuI (0.04 equiv)

-

Triethylamine (Et₃N)

-

Anhydrous DMF

-

Anhydrous Na₂SO₄

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 2,6-dibromopyridine, PdCl₂(PPh₃)₂, and CuI.

-

Add anhydrous DMF, followed by triethylamine.

-

Degas the mixture by bubbling with the inert gas for 10-15 minutes.

-

Add the terminal alkyne dropwise to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the mono-alkynylated product.[13]

| Entry | Dibromopyridine | Alkyne | Catalyst System | Base | Solvent | Yield (%) | Reference |

| 1 | 2,6-Dibromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | 75 | |

| 2 | 2,5-Dibromopyridine | Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | Et₃N | THF | 82 | [8] |

| 3 | 3,5-Dibromopyridine | 1-Hexyne | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 89 | [14] |

The Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide with an amine.[15] This reaction is of immense importance in medicinal chemistry for the synthesis of anilines and other N-aryl compounds.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands, often referred to as "Buchwald ligands" (e.g., XPhos, SPhos, RuPhos), are crucial for promoting both the oxidative addition and the reductive elimination steps of the catalytic cycle.[12] The choice of base is also critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used to deprotonate the amine and facilitate the formation of the palladium-amido complex.[16][17] The solvent choice can influence the reaction rate and selectivity, with ethereal solvents like dioxane and toluene being common.[18]

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

This protocol is a general procedure for the mono-amination of 2,5-dibromopyridine.

Materials:

-

2,5-Dibromopyridine (1.0 equiv)

-

Primary amine (1.2 equiv)

-

Pd₂(dba)₃ (0.01 equiv)

-

XPhos (0.02 equiv)

-

NaOtBu (1.4 equiv)

-

Anhydrous toluene

-

Anhydrous Na₂SO₄

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

In a glovebox, add 2,5-dibromopyridine, NaOtBu, XPhos, and Pd₂(dba)₃ to an oven-dried Schlenk tube.

-

Remove the tube from the glovebox, and add the anhydrous toluene and the primary amine via syringe under a positive pressure of inert gas.

-

Heat the reaction mixture to 100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.[19]

| Entry | Dibromopyridine | Amine | Catalyst System | Base | Solvent | Yield (%) | Reference |

| 1 | 2,5-Dibromopyridine | Aniline | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 91 | |

| 2 | 2,6-Dibromopyridine | Morpholine | Pd(OAc)₂/BINAP | Cs₂CO₃ | Dioxane | 85 | [8] |

| 3 | 3,5-Dibromopyridine | n-Butylamine | Pd₂(dba)₃/BrettPhos | LHMDS | THF | 87 | [20] |

The Negishi and Stille Couplings: Expanding the Synthetic Toolbox

The Negishi (organozinc reagents) and Stille (organotin reagents) couplings offer additional powerful methods for C-C bond formation with dibromopyridines.[13][18]

-

Negishi Coupling: Organozinc reagents are generally more reactive than organoboron reagents, allowing for couplings with less reactive aryl chlorides. The choice of palladium catalyst and ligand is crucial for achieving high yields and selectivity.[1][7]

-

Stille Coupling: Organostannanes are stable to air and moisture, making them convenient to handle. The addition of a copper(I) co-catalyst can sometimes accelerate the reaction. A key consideration is the toxicity of tin byproducts, which requires careful purification.[15]

Materials:

-

2,6-Dibromopyridine (1.0 equiv)

-

Organozinc reagent (2.2 equiv)

-

Pd(PPh₃)₄ (0.05 equiv)

-

Anhydrous THF

-

Saturated aqueous NH₄Cl

Procedure:

-

In a dry Schlenk flask, dissolve 2,6-dibromopyridine and Pd(PPh₃)₄ in anhydrous THF under an inert atmosphere.

-

Add the organozinc reagent dropwise to the solution.

-

Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

-

Quench the reaction with saturated aqueous NH₄Cl.

-

Extract with an organic solvent, dry the organic layer, and concentrate.

-

Purify the product by column chromatography.[13]

Materials:

-

3,5-Dibromopyridine (1.0 equiv)

-

Organostannane (1.1 equiv)

-

Pd(PPh₃)₄ (0.05 equiv)

-

Anhydrous DMF

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add 3,5-dibromopyridine and Pd(PPh₃)₄.

-

Add anhydrous DMF, followed by the organostannane.

-

Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.

-

Upon completion, cool the reaction, dilute with an organic solvent, and wash with aqueous KF to remove tin byproducts.

-

Dry the organic layer, concentrate, and purify by column chromatography.[18]

Pillar 2: Constructing Fused Heterocyclic Systems via Intramolecular Cyclization

The functionalized pyridines generated from cross-coupling reactions can serve as precursors for the synthesis of more complex, fused heterocyclic systems. Intramolecular cyclization reactions are a powerful strategy for building these intricate molecular architectures.

Caption: General workflow for the synthesis of fused heterocycles.

Copper-Catalyzed Intramolecular C-N and C-O Bond Formation

Copper catalysis provides an effective means for intramolecular C-N and C-O bond formation, leading to the synthesis of various fused heterocycles such as imidazo[1,2-a]pyridines and pyridofurans.[10][13]

This protocol describes a copper-catalyzed intramolecular cyclization to form an imidazo[1,2-a]pyridine scaffold.

Materials:

-

2-Amino-3-bromopyridine derivative

-

Aldehyde or ketone

-

CuI (0.1 equiv)

-

K₂CO₃ (2.0 equiv)

-

Anhydrous DMSO

Procedure:

-

To a reaction vial, add the 2-amino-3-bromopyridine derivative, aldehyde or ketone, CuI, and K₂CO₃.

-

Add anhydrous DMSO and seal the vial.

-

Heat the reaction mixture to 120 °C for 12 hours.

-

Cool the reaction, dilute with water, and extract with an organic solvent.

-

Dry the organic layer, concentrate, and purify by column chromatography.[13]

Pillar 3: The Rise of Metal-Free Synthetic Strategies

While transition metal-catalyzed reactions are incredibly powerful, there is a growing interest in developing metal-free synthetic methods to avoid potential metal contamination in the final products, which is a significant concern in the pharmaceutical industry.[2][10]

Metal-Free Synthesis of Substituted Pyridines

Recent advances have led to the development of metal-free methods for the synthesis of substituted pyridines, often involving multicomponent reactions or formal cycloadditions.[9][10]

This protocol describes a metal-free [3+3] annulation strategy.

Materials:

-

β-Enaminonitrile (1.0 equiv)

-

β,β-Dichloromethyl peroxide (1.2 equiv)

-

KOH (1.5 equiv)

-

DMSO

Procedure:

-

To a Schlenk tube, add KOH, the β-enaminonitrile, and β,β-dichloromethyl peroxide.

-

Add DMSO and stir the solution at room temperature for 5 hours.

-

Evaporate the solvent under vacuum.

-

Purify the residue by flash column chromatography.[10]

Applications in the Synthesis of Bioactive Heterocycles

The methodologies described above have been successfully applied to the synthesis of a wide range of bioactive heterocycles.

Anticancer Agents:

Dibromopyridine precursors have been utilized in the synthesis of novel analogs of combretastatin-A4, a potent anticancer agent. The synthesis involves a sequential Suzuki coupling to introduce two different aryl groups onto the pyridine scaffold.[5]

Antiviral Compounds:

The synthesis of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones, which have shown anti-influenza virus activity, can be achieved from appropriately substituted pyridines.[6]

Antimicrobial Agents:

Pyridothiazines and isothiazolopyridines, which exhibit antimicrobial and other biological activities, can be synthesized from pyridinethione precursors, which in turn can be derived from functionalized pyridines.[2][5]

Safety and Handling of Reagents

-

Palladium Catalysts: Palladium catalysts, especially when finely divided on carbon, can be pyrophoric. Handle them under an inert atmosphere and avoid exposure to air, especially when dry.

-

Phosphine Ligands: Many phosphine ligands are air-sensitive and can be oxidized, leading to catalyst deactivation. Handle them in a glovebox or under an inert atmosphere.

-

Organometallic Reagents: Organozinc and organotin reagents can be reactive and should be handled with care under an inert atmosphere.

-

Bases: Strong bases like NaOtBu and LHMDS are corrosive and moisture-sensitive. Handle them in a dry, inert atmosphere.

Conclusion

Dibromopyridine precursors are invaluable starting materials for the synthesis of a diverse array of bioactive heterocycles. The strategic and regioselective functionalization of these building blocks, primarily through palladium-catalyzed cross-coupling reactions, provides a powerful platform for drug discovery and development. By understanding the underlying principles that govern these reactions and by employing the detailed protocols provided in this guide, researchers can efficiently construct novel molecular architectures with the potential to address a wide range of therapeutic needs. The continued development of both metal-catalyzed and metal-free methodologies will undoubtedly further expand the synthetic utility of dibromopyridines in the years to come.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Photocatalytic synthesis of azaheterocycle-fused piperidines and pyrrolidines via tandem difunctionalization of unactivated alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Bromination and diazo-coupling of pyridinethiones; microwave assisted synthesis of isothiazolopyridine, pyridothiazine and pyridothiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. Copper catalysed oxidative cascade deamination/cyclization of vinyl azide and benzylamine for the synthesis of 2,4,6-triarylpyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. A copper-catalyzed tandem cyclization reaction of N-acyl enamines and electron-deficient alkynes: direct synthesis of alkynyl substituted pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. kmt.vander-lingen.nl [kmt.vander-lingen.nl]

- 12. Copper-catalyzed intramolecular dehydrogenative cyclization: direct access to sensitive formyl-substituted imidazo[1,2-a]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Copper-Catalyzed Aerobic Oxidative Cyclization of Ketoxime Acetates with Pyridines for the Synthesis of Imidazo[1,2-a]pyridines [organic-chemistry.org]

- 14. A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 17. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(3,5-dibromopyridin-2-yl)formamide

Welcome to the technical support center for the synthesis of N-(3,5-dibromopyridin-2-yl)formamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and significantly improve your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable method for the synthesis of N-(3,5-dibromopyridin-2-yl)formamide?

The most robust and widely employed method is the N-formylation of 2-amino-3,5-dibromopyridine using acetic formic anhydride (AFA).[1][2] AFA is a potent and selective formylating agent that is typically generated in situ from the reaction of formic acid and acetic anhydride.[2][3] This in situ approach is preferred because pure formic anhydride is thermally unstable.[3] The reaction is generally high-yielding, proceeds under mild conditions, and is amenable to scaling.

The formyl group from AFA is transferred selectively over the acetyl group due to its higher electrophilicity and lower steric hindrance, making it an excellent choice for this transformation.[3]

Caption: High-level overview of the AFA-mediated formylation.

Q2: My reaction yield is consistently low (<70%). What are the most critical factors I should investigate?

Low yield is the most common issue and can almost always be traced back to one of three areas: starting material integrity, reaction conditions, or workup/purification procedures. A systematic approach is essential for diagnosis.

See the detailed troubleshooting guide below for a comprehensive breakdown.

Q3: I observe a significant amount of unreacted 2-amino-3,5-dibromopyridine after the reaction. What went wrong?

This points to an incomplete reaction, which is typically caused by:

-

Inactive Formylating Agent: Acetic formic anhydride is highly sensitive to moisture.[3][4] If anhydrous conditions are not maintained, the AFA will hydrolyze to formic and acetic acids, rendering it ineffective. Ensure all glassware is oven-dried and solvents are anhydrous.

-

Insufficient Reagent: The stoichiometry of the AFA generated must be sufficient. A common mistake is using a limiting amount of formic acid or acetic anhydride. An excess is generally recommended to drive the reaction to completion.[3]

-

Low Reaction Temperature: While AFA is generated at low temperatures (0 °C or below), the formylation step itself may require room temperature to proceed at a reasonable rate. If the reaction is kept too cold for too long, it may stall.

Q4: My final product is contaminated with a persistent, slightly more polar impurity according to TLC. What could it be?

While AFA favors formylation, a minor side reaction can be N-acetylation, leading to the formation of N-(3,5-dibromopyridin-2-yl)acetamide. This occurs when the acetyl group of AFA is transferred instead of the formyl group. This byproduct often has a similar polarity to the desired product, which can complicate purification. To minimize its formation, ensure the AFA is prepared at a low temperature (≤0 °C) and added slowly to the amine solution.

Q5: Is it possible for the product to decompose during workup?